

The Pharmacological Profile of [D-Pen², D-Pen⁵] Enkephalin (DPDPE): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pen², D-Pen⁵] Enkephalin (DPDPE) is a synthetic, cyclic pentapeptide analogue of the endogenous opioid peptide enkephalin. Developed in the early 1980s, it was one of the first highly selective agonists for the delta (δ)-opioid receptor.[1] Its conformational constraint, provided by the two D-penicillamine residues forming a disulfide bridge, confers high affinity and remarkable selectivity for the δ -opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors. This high selectivity has established DPDPE as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the δ -opioid system, with potential therapeutic applications in analgesia, mood disorders, and neuroprotection. This technical guide provides an in-depth overview of the pharmacological profile of DPDPE, including its receptor binding characteristics, functional activity, and downstream signaling pathways, supplemented with detailed experimental protocols and data visualizations.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of DPDPE with opioid receptors.

Table 1: Opioid Receptor Binding Affinity of DPDPE



Receptor Subtype	Radioligand	Tissue/Cell Line	Kı (nM)	Reference
Delta (δ)	[³H]DPDPE	Rat Brain Membranes	2.7	[1]
Mu (μ)	[³H]DPDPE	Rat Brain Membranes	713	[1]
Карра (к)	[³H]DPDPE	Rat Brain Membranes	>1,500	[1]

 K_i (Inhibition constant) represents the affinity of DPDPE for the receptor. A lower K_i value indicates a higher binding affinity.

Table 2: In Vitro Functional Potency of DPDPE

Assay	Cell Line	Parameter	Value (nM)	Reference
[³⁵ S]GTPyS Binding	NG108-15/HA- D1R cells	EC50	59.9 ± 15.1	[2]
[³⁵ S]GTPyS Binding	CHO-FLAG- DOPR/HA-D1R cells	EC50	47.0 ± 10.9	[2]
cAMP Inhibition	HEK293 cells expressing δ-opioid receptor	EC50	~5.2 (qualitative)	
Gαi1 activation	HEK293 cells	Log(K _a)	-6.17 ± 0.55	[3]

EC₅₀ (Half-maximal effective concentration) is the concentration of DPDPE that elicits 50% of the maximal response in a given functional assay. Log(K_a) is the logarithm of the agonist affinity constant.

Signaling Pathways

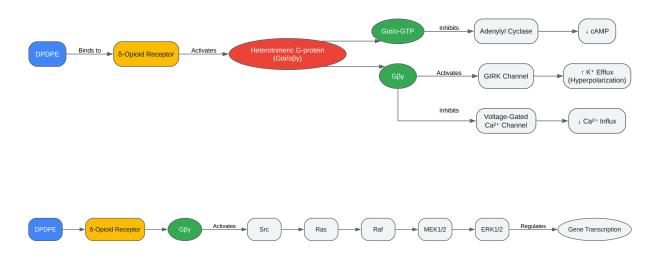


DPDPE, upon binding to the δ -opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (G α i/o). However, evidence also supports the activation of other signaling cascades.

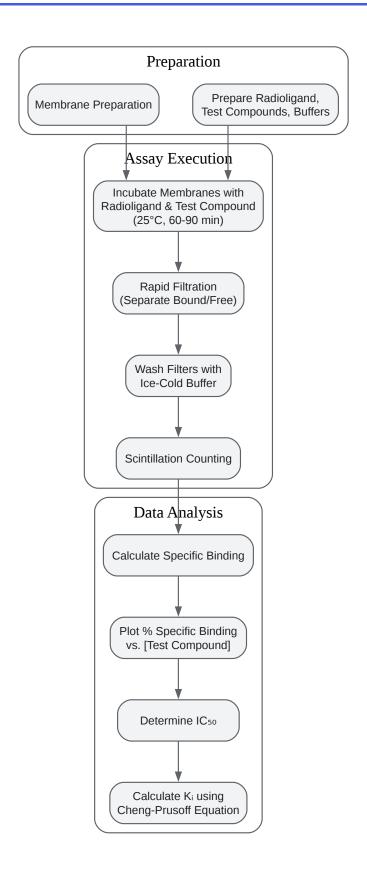
Canonical G-Protein Signaling Pathway

Activation of the δ -opioid receptor by DPDPE leads to the dissociation of the heterotrimeric G-protein into its Gai/o and G β y subunits. These subunits then modulate the activity of downstream effectors:

- Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
- Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the
 activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying
 potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell
 membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces
 calcium influx.[5]







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